[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol chemical structure
[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol chemical structure
An In-Depth Technical Guide to [(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol: A Chiral Building Block for Advanced Drug Discovery
Executive Summary: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering profound enhancements to metabolic stability, binding affinity, and bioavailability.[1][2] Within this context, chiral fluorinated heterocyclic scaffolds, such as the pyrrolidine ring system, have emerged as exceptionally valuable building blocks.[3][4] This guide provides a comprehensive technical overview of [(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol, a key chiral intermediate for researchers, scientists, and drug development professionals. We will explore its specific stereochemical configuration, physicochemical properties, stereoselective synthetic strategies, analytical characterization, and critical applications in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The pyrrolidine ring is a privileged scaffold found in numerous natural products, alkaloids, and approved pharmaceuticals.[4] Its three-dimensional structure is ideal for establishing precise interactions with biological targets. The introduction of a fluorine atom onto this scaffold can dramatically alter its properties in a predictable manner. The high strength of the carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism, while fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence molecular conformation through effects like the gauche effect.[1][5]
[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol is a bifunctional building block of significant interest. The defined (3S,4S) stereochemistry provides the necessary spatial arrangement for selective target engagement. The primary alcohol serves as a versatile synthetic handle for further elaboration, while the N-benzyl group acts as a common and readily cleavable protecting group for the secondary amine. This combination of features makes it a highly sought-after intermediate in the synthesis of complex molecular architectures for drug discovery.[6][7]
Chemical Structure and Physicochemical Properties
The precise three-dimensional arrangement of [(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol is critical to its function as a chiral building block. The cis relationship between the hydroxymethyl group at the C3 position and the fluorine atom at the C4 position defines its specific topology.
Caption: 2D Structure of (3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [(3S,4S)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol |
| Molecular Formula | C12H16FNO |
| Molecular Weight | 209.26 g/mol |
| CAS Number | 1217743-85-8 (example, may vary) |
| Canonical SMILES | C1F">C@HCO |
| InChI | InChI=1S/C12H16FNO/c13-12-8-14(9-15)7-11(12)6-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12-/m1/s1 |
| InChI Key | FQORFMQOCUKYQS-QFIPXEPSSA-N |
Table 2: Physicochemical Properties (Predicted)
| Property | Value | Source |
| logP | 1.65 ± 0.35 | Predicted |
| Boiling Point | 305.7 ± 35.0 °C | Predicted |
| pKa (Basic) | 9.35 ± 0.10 (Amine) | Predicted |
| Polar Surface Area | 23.47 Ų | Predicted |
Stereoselective Synthesis
Achieving the correct absolute and relative stereochemistry is paramount. The synthesis of [(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol relies on methodologies that can precisely control the formation of the two adjacent stereocenters. One of the most effective strategies is the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a fluorinated alkene.[3]
Expert Rationale: The choice of a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition is driven by its high efficiency in constructing highly functionalized and enantioenriched pyrrolidine rings.[3][8] The catalyst, typically complexed with a chiral ligand (e.g., a BINAP derivative), creates a chiral environment that directs the approach of the dipole and dipolarophile, resulting in excellent diastereoselectivity and enantioselectivity. The N-benzyl group is incorporated directly from the azomethine ylide precursor, simplifying the synthetic sequence.
General Synthetic Workflow
The synthesis can be conceptualized as a multi-step process starting from readily available materials. A plausible and efficient route involves the reduction of a stereochemically defined pyrrolidine ester, which is itself formed via a stereoselective cycloaddition.
Caption: General workflow for the stereoselective synthesis.
Example Protocol: Synthesis via Cycloaddition-Reduction
This protocol is a representative methodology based on established principles for synthesizing analogous compounds.
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Step 1: Azomethine Ylide Generation: An imine is formed by the condensation of benzaldehyde with an amino acid ester (e.g., methyl glycinate). This imine serves as the precursor to the azomethine ylide, which is generated in situ.
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Step 2: Asymmetric Cycloaddition: The ylide precursor, a fluorinated alkene (e.g., ethyl 2-fluoroacrylate), and a catalytic system (e.g., Cu(OAc)₂·H₂O and a chiral ligand like (S)-tol-BINAP) are combined in a suitable solvent (e.g., DCM/EtOH).[8] The reaction is typically run at a reduced temperature (e.g., -20 °C) to maximize stereoselectivity.
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Step 3: Isolation of Ester Intermediate: Following the reaction, the crude product is purified using column chromatography to isolate the desired diastereomer of the fluorinated pyrrolidine carboxylate. The stereochemical outcome is dictated by the chiral catalyst.
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Step 4: Ester Reduction: The purified ester is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled in an ice bath. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise. This step must be performed with care due to the highly reactive nature of the hydride reagent.
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Step 5: Workup and Purification: The reaction is quenched carefully with water and aqueous base (e.g., NaOH solution). The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated. The final product, [(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol, is purified by silica gel chromatography to yield a high-purity solid or oil.
Analytical Characterization and Quality Control
Confirming the identity, purity, and stereochemistry of the final compound is a critical, self-validating step in the workflow. A combination of spectroscopic and chromatographic techniques is essential.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[1]
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¹H NMR: Provides information on the proton environment. Key signals would include the aromatic protons of the benzyl group, the diastereotopic benzylic CH₂ protons, the hydroxymethyl CH₂ protons, and the complex, coupled signals of the pyrrolidine ring protons.
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¹³C NMR: Confirms the carbon skeleton. The signal for the carbon bearing the fluorine atom will appear as a doublet due to ¹JCF coupling.[9]
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¹⁹F NMR: This is a crucial experiment for any fluorinated compound.[10] It will show a single resonance for the fluorine atom, with coupling to adjacent protons (²JFH and ³JFH), confirming its presence and local environment.
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-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[11] The technique provides a highly accurate mass measurement of the molecular ion ([M+H]⁺), which should match the calculated exact mass of C12H17FNO⁺. Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of the benzyl group (a fragment at m/z 91) or the hydroxymethyl group.[12]
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Chiral High-Performance Liquid Chromatography (HPLC): To confirm the stereochemical purity (both diastereomeric excess, de, and enantiomeric excess, ee), chiral HPLC is the gold standard. The compound is run on a chiral stationary phase, which separates the different stereoisomers, allowing for their quantification.
Applications in Drug Development
[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol is not a therapeutic agent itself but rather a high-value scaffold for building more complex drug candidates. Its utility stems from the two orthogonal synthetic handles: the nucleophilic secondary amine (after debenzylation) and the primary alcohol.
Causality in Application:
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The Fluorine Atom: As previously noted, the C-F bond is metabolically robust. Placing the fluorine at the C4 position can protect the pyrrolidine ring from enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life. It also lowers the pKa of the pyrrolidine nitrogen, which can reduce off-target effects (e.g., hERG liability) and fine-tune binding interactions.
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The Hydroxymethyl Group: This group is a versatile point for diversification. It can be oxidized to an aldehyde or carboxylic acid, converted to an ether or ester, or replaced with other functional groups via substitution reactions (e.g., after conversion to a mesylate). This allows for the exploration of structure-activity relationships (SAR).[6]
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The Pyrrolidine Core: This scaffold is frequently used to target CNS diseases because its rigid, three-dimensional structure can mimic the conformation of endogenous ligands and effectively interact with receptors and enzymes in the brain.[1][6][7]
Caption: Role as a scaffold for generating diverse drug candidates.
Safety, Handling, and Storage
As with all laboratory chemicals, [(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol should be handled with appropriate care in a well-ventilated fume hood.
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Safety: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. For related compounds, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term stability, storage at 4°C is recommended.
Conclusion
[(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol represents a sophisticated and highly valuable chemical tool for drug discovery. Its well-defined stereochemistry, coupled with the strategic placement of a fluorine atom and versatile functional groups, provides medicinal chemists with a powerful platform for constructing novel therapeutics with potentially enhanced pharmacological profiles. The stereoselective synthetic routes and robust analytical methods available ensure access to high-purity material, enabling its reliable application in the development of next-generation medicines, particularly for challenging targets within the central nervous system.
References
- Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C., & Teng, H. (2021). Synthesis of Bioactive Fluoropyrrolidines via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Science.
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.
- Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. (2025). ResearchGate.
- (1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanol. Fluorochem.
- Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry.
- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2011). ACS Publications.
- Supporting Information for Catalytic Study. Rsc.org.
- ((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol. PubChem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- (R)-(3-Fluoropyrrolidin-3-YL)methanol. Benchchem.
- 1-Benzylpyrrolidin-3-yl-methanol. MilliporeSigma.
- [1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol. CymitQuimica.
- rel-(3S,4S)-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid. Sigma-Aldrich.
- [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol. PubChem.
- Enantiospecific Synthesis of (3r,4r)1-Benzyl-4-Fluoropyrrolidin-3-Amine Utilizing a Burgess-Type Transformation. Amanote Research.
- In Situ 19F-NMR of 1,3-Dipolar Cycloaddition. The Royal Society of Chemistry.
- Independent Laboratory Validation of a Dow AgroSciences Method. EPA.
- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol. Der Pharma Chemica.
- Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. (2023). MDPI.
- Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. PubMed.
- {3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol. PubChemLite.
- Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing).
- Fluorinated building blocks in drug design: new pathways and targets. PMC.
- SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019). MDPI.
- NMR Chemical Shifts of Trace Impurities. (2010). The Journal of Organic Chemistry.
- Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. (2012). SciELO México.
- Application of Organic Synthesis in New Drug Discovery. BOC Sciences.
- EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv.
- NMR Chemical Shifts of Trace Impurities. EPFL.
- (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Cognition Pharmaceuticals.
- 3-(4-methylbenzyl)pyrrolidine Properties. EPA.
- Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series. (2022). MDPI.
- An Analytical Platform for Near Real-Time Drug Landscape Monitoring using Paraphernalia Residues. ChemRxiv.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.org.
- Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1]. (2022). Semantic Scholar.
Sources
- 1. (R)-(3-Fluoropyrrolidin-3-YL)methanol | Benchchem [benchchem.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]
